5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde
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Overview
Description
“5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde” is a chemical compound with the CAS Number: 2044714-57-8 . It has a molecular weight of 291.12 . The IUPAC name for this compound is 5-bromo-2-fluoro-4-(1-(methoxymethoxy)ethyl)benzaldehyde . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.12 . It is typically stored at 4 degrees Celsius and is available in liquid form . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not mentioned in the sources I have access to .Scientific Research Applications
Copolymer Synthesis
Novel Copolymers of Styrene
Studies have demonstrated the synthesis and characterization of novel copolymers incorporating halogenated and methoxylated benzaldehydes, highlighting the utility of these compounds in creating materials with specific thermal and physical properties. The copolymers exhibit varying decomposition temperatures and are analyzed for their structural and compositional characteristics through techniques such as IR, NMR, GPC, DSC, and TGA (Kharas et al., 2016).
Organic Synthesis and Catalysis
Electrochemical Reformatsky Reaction
A study presented the first report of an electrochemical Reformatsky reaction in water without metal, using related benzaldehyde compounds. This method highlights the potential for sustainable and metal-free synthesis of organic compounds, offering a radical mechanism for the reaction process (Areias et al., 2003).
Magnetic Properties of Complexes
Cubane Cobalt and Nickel Clusters
Research on tetranuclear complexes, including those derived from halogenated benzaldehydes, explores the synthesis, structures, and magnetic properties of these materials. These studies contribute to understanding the magnetic interactions in metal-organic frameworks and their potential applications in magnetic storage media (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . In these reactions, the compound forms a sigma-bond with its target, generating a positively charged intermediate .
Biochemical Pathways
FGFR2 is involved in the fibroblast growth factor pathway, influencing cell growth and tissue repair .
Pharmacokinetics
The compound’s molecular weight (29112) and physical form (liquid) suggest that it may be well-absorbed and distributed in the body .
Result of Action
Given its potential targets, it may influence cell growth, differentiation, and survival .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of similar compounds .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-7(16-6-15-2)9-4-11(13)8(5-14)3-10(9)12/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKUGPZGLPNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)F)C=O)Br)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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